molecular formula C16H16N4O4S B2967992 2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone CAS No. 2034490-24-7

2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2967992
CAS No.: 2034490-24-7
M. Wt: 360.39
InChI Key: UBMHZTRODUDDLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic ketone featuring a benzoisoxazole core linked to a sulfonated azetidine ring substituted with a methylimidazole group.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-19-7-6-17-16(19)25(22,23)11-9-20(10-11)15(21)8-13-12-4-2-3-5-14(12)24-18-13/h2-7,11H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMHZTRODUDDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzo[d]isoxazole moiety : This structure is known for its role in various biological activities, including anticancer properties.
  • Azetidine ring : This four-membered ring is often involved in biological interactions due to its ability to mimic peptide structures.
  • Imidazole and sulfonyl groups : These functional groups contribute to the compound's solubility and interaction with biological targets.

The molecular formula of the compound is C17H19N3O2S, with a molecular weight of approximately 345.42 g/mol.

Antitumor Activity

Recent studies have highlighted the potential of compounds containing benzo[d]isoxazole and imidazole derivatives in inhibiting tumor growth. For instance, benzimidazole analogues have been shown to act as potent inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune escape mechanisms. The compound under discussion has been hypothesized to exhibit similar properties due to structural similarities with known IDO1 inhibitors .

Case Study: Inhibition of IDO1

A study conducted by Zhang et al. (2021) demonstrated that certain benzimidazole derivatives possess low IC50 values against IDO1, suggesting high potency as antitumor agents. The compound N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide , which shares structural features with our compound, showed an IC50 of 16 nM in A375 cell lines . This indicates that similar derivatives may also exhibit significant antitumor activity.

Neuroprotective Effects

The imidazole component of the compound is associated with neuroprotective effects. Research indicates that imidazole derivatives can modulate neurotransmitter systems and may provide protection against neurodegenerative diseases. The sulfonyl group enhances the solubility and bioavailability of these compounds, potentially leading to improved therapeutic outcomes .

The proposed mechanism of action for this compound involves:

  • Inhibition of IDO1 : By blocking this enzyme, the compound may enhance immune response against tumors.
  • Modulation of neurotransmitter levels : The imidazole moiety may influence serotonin pathways, contributing to neuroprotective effects.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Antitumor ActivityIDO1 InhibitionZhang et al. (2021)
Neuroprotective EffectsModulation of neurotransmittersRaji Reddy et al. (2018)
CytotoxicityInduction of apoptosis in cancer cellsHamilton et al. (2021)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

  • Compound 8 (2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide): Structural Similarities: Shares a benzo-fused heterocycle (benzimidazole vs. benzoisoxazole) and an isoxazole moiety. Key Differences: The target compound replaces the propanamide linker with a sulfonated azetidine-ethanone system, likely altering solubility and steric bulk. Functional Data: Compound 8 exhibits IR peaks at 3265 cm⁻¹ (NHCO) and 1678 cm⁻¹ (CO), with a molecular ion at m/z 284 . The absence of an amide group in the target compound may reduce hydrogen-bonding interactions but improve metabolic stability.

Sulfonated Azetidine Derivatives

  • 1-[3-(1,3-Dioxolan-2-yl)phenyl]ethanone Derivatives: Structural Overlap: Both compounds feature azetidine or phenyl-ethanone motifs.

Methylimidazole-Containing Compounds

  • 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3): Comparison: The methylimidazole group in both compounds may confer similar metal-chelating or π-stacking capabilities. However, the target compound’s imidazole is directly sulfonated, which could modulate pharmacokinetic properties (e.g., reduced basicity compared to Compound 3’s free amino group) .

Data Table: Comparative Analysis

Property Target Compound Compound 8 Compound 3
Core Structure Benzoisoxazole + sulfonated azetidine + methylimidazole Benzimidazole + isoxazole + propanamide Benzimidazole + butanoic acid + hydroxyethylamine
Key Functional Groups Sulfonyl, ethanone, methylimidazole Amide, methylisoxazole Carboxylic acid, tertiary amine
Molecular Weight (Da)* ~371.4 (calculated) 284 (observed) Not reported
Hypothesized Bioactivity Enzyme inhibition (kinases, proteases) Antimicrobial (based on benzimidazole analogs) Potential chelator or prodrug
Synthetic Complexity High (sulfonation, azetidine ring formation) Moderate (amide coupling) Moderate (hydrolysis, alkylation)

*Calculated using standard atomic masses.

Research Findings and Limitations

  • Pharmacological Potential: The sulfonyl-azetidine moiety in the target compound is rare in literature, suggesting novel interactions with biological targets. Its benzoisoxazole core is associated with anti-inflammatory and anticonvulsant activities in other compounds .
  • Gaps in Data: No direct biological data for the target compound are available in the provided evidence.
  • Synthetic Challenges : The sulfonation step (as seen in for NaOH-mediated hydrolysis) and azetidine ring stability require optimization for scalable synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.